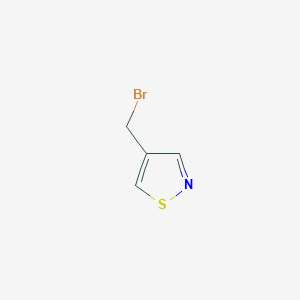

4-(Bromomethyl)isothiazole

Descripción general

Descripción

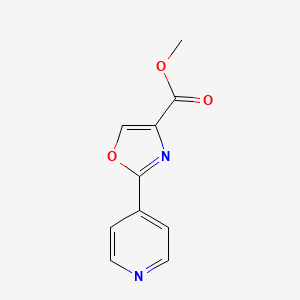

4-(Bromomethyl)isothiazole is an organic compound that belongs to the class of isothiazoles . Isothiazoles are five-membered heterocyclic compounds that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .

Synthesis Analysis

Isothiazoles can be synthesized through various methods. Some of the common methods include condensation reactions, metal-catalyzed approaches, and ring rearrangements . In the case of 4-(Bromomethyl)isothiazole, it can be synthesized through similar methods .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)isothiazole consists of a five-membered ring with sulfur and nitrogen atoms. The bromomethyl group is attached to the carbon atom in the ring .Chemical Reactions Analysis

Isothiazoles undergo various chemical reactions. Some of the common reactions include metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .Physical And Chemical Properties Analysis

4-(Bromomethyl)isothiazole has a molecular weight of 178.05 g/mol . It has a predicted boiling point of 132.4±22.0 °C and a predicted density of 1.751±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Applications in Heterocyclic Chemistry

4-(Bromomethyl)isothiazole is a pivotal intermediate in the synthesis of isothiazoles and their derivatives, which are of great importance due to their diverse applications, including pharmaceuticals. Isothiazoles, as a subclass of heterocyclic compounds, are integral in creating new materials with distinctive properties. The synthesis, reactions, and pharmaceutical significance of isothiazoles, including the role of 4-(Bromomethyl)isothiazole, have been extensively reviewed, highlighting their vast applications in searching for alternative synthetic strategies and developing novel molecular structures with potential pharmaceutical applications (Alam, 2019).

Role in Developing Antimicrobial and Antifungal Agents

The synthesis of triazole derivatives, which include 4-(Bromomethyl)isothiazole as a precursor or intermediary, has been a subject of extensive research due to their broad range of biological activities. These activities encompass anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of novel triazoles with these properties is crucial for addressing various health challenges, including microbial resistance and neglected diseases. This area of study emphasizes the search for new, efficient preparations of triazoles that are in line with green chemistry and sustainability principles (Ferreira et al., 2013).

Antioxidant Activity and Analytical Methods

The exploration of 4-(Bromomethyl)isothiazole derivatives in studying antioxidant activity showcases its significance in medicinal and pharmaceutical research. Various analytical methods used in determining antioxidant activity underscore the importance of these derivatives in understanding the mechanisms and kinetics of antioxidant processes. This understanding is pivotal in the development of drugs and therapeutic agents with antioxidant properties, contributing significantly to health science research (Munteanu & Apetrei, 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of azaheterocyclic systems, including those derived from 4-(Bromomethyl)isothiazole, offers an innovative approach to creating heterocyclic compounds efficiently. This method provides advantages such as reduced reaction times and improved yields, highlighting the compound's utility in facilitating cleaner and more sustainable chemical synthesis processes. The synthesis of five-membered azaheterocyclic systems, which are crucial in medicine and industry, exemplifies the compound's importance in advancing synthetic methodologies (Sakhuja et al., 2012).

Safety And Hazards

Direcciones Futuras

The field of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives . Future research may focus on developing new synthetic routes and exploring the potential applications of isothiazoles in various fields .

Propiedades

IUPAC Name |

4-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRBPGFTINAXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)isothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)

![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)